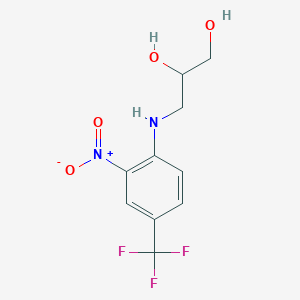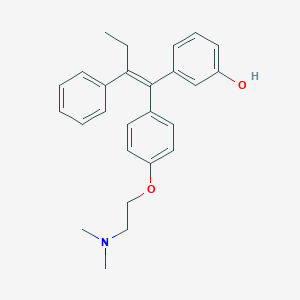
Mastoparan MP3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mastoparan MP3 is a peptide derived from the venom of the wasp, Vespula lewisii. It has been found to have a wide range of applications in scientific research due to its unique biochemical and physiological effects.
Mechanism of Action
Mastoparan MP3 acts by binding to and activating G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. When Mastoparan MP3 binds to a GPCR, it causes a conformational change in the receptor that activates downstream signaling pathways.
Biochemical and Physiological Effects
Mastoparan MP3 has been found to have a number of biochemical and physiological effects. It has been shown to activate voltage-gated potassium channels, which are important for regulating the electrical activity of cells. Mastoparan MP3 has also been found to stimulate the release of calcium from intracellular stores, which is important for a number of physiological processes, including muscle contraction and neurotransmitter release.
Advantages and Limitations for Lab Experiments
Mastoparan MP3 has a number of advantages for use in lab experiments. It is highly specific in its action, which allows researchers to study specific ion channels and GPCRs with a high degree of precision. Mastoparan MP3 is also relatively easy to synthesize, which makes it accessible to a wide range of researchers.
However, there are also some limitations to the use of Mastoparan MP3 in lab experiments. It has a relatively short half-life, which means that its effects are transient and may not be suitable for long-term studies. Additionally, Mastoparan MP3 can be toxic at high concentrations, which may limit its use in certain experimental settings.
Future Directions
There are a number of future directions for research on Mastoparan MP3. One area of interest is the development of new analogs of Mastoparan MP3 with improved pharmacological properties. Another area of interest is the study of Mastoparan MP3 in disease models, particularly in the context of neurological disorders. Finally, there is potential for the use of Mastoparan MP3 as a therapeutic agent, although further research is needed to explore this possibility.
Conclusion
Mastoparan MP3 is a valuable tool for scientific research, with a wide range of applications in the study of ion channels and GPCRs. Its unique biochemical and physiological effects make it a valuable tool for researchers, although there are some limitations to its use. Future research on Mastoparan MP3 has the potential to yield important insights into a wide range of physiological processes, and may ultimately lead to the development of new therapeutic agents.
Synthesis Methods
Mastoparan MP3 is synthesized through solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound amino acid as a starting point, which is then sequentially coupled with other amino acids to form a peptide chain. The resulting peptide is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC).
Scientific Research Applications
Mastoparan MP3 has been found to have a wide range of applications in scientific research. It is commonly used as a tool for studying the structure and function of ion channels, which are important for the regulation of many physiological processes. Mastoparan MP3 has been found to activate certain types of ion channels, providing researchers with a valuable tool for studying their properties.
properties
CAS RN |
107048-32-8 |
|---|---|
Product Name |
Mastoparan MP3 |
Molecular Formula |
C60H114N16O12 |
Molecular Weight |
1251.6 g/mol |
IUPAC Name |
6-amino-N-[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanamide |
InChI |
InChI=1S/C60H114N16O12/c1-15-36(10)48(60(88)73-45(49(65)77)29-33(4)5)76-57(85)44(24-18-21-27-63)72-56(84)43(23-17-20-26-62)70-51(79)39(13)69-59(87)47(31-35(8)9)74-52(80)38(12)66-50(78)37(11)68-58(86)46(30-34(6)7)75-53(81)40(14)67-55(83)42(22-16-19-25-61)71-54(82)41(64)28-32(2)3/h32-48H,15-31,61-64H2,1-14H3,(H2,65,77)(H,66,78)(H,67,83)(H,68,86)(H,69,87)(H,70,79)(H,71,82)(H,72,84)(H,73,88)(H,74,80)(H,75,81)(H,76,85)/t36-,37-,38-,39-,40-,41-,42-,43?,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
YMMUNCDECKRLBO-NDUJRAGXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C(CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
sequence |
LKALAALAKKIL |
synonyms |
de-Ile(1)-de-Asn(2)-mastoparan mastoparan MP3 mastoparan, des-Ile(1)-des-Asn(2)- mastoparan, desisoleucyl(1)-desasparagine(2)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)

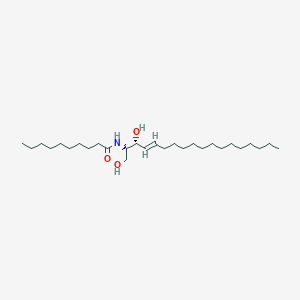
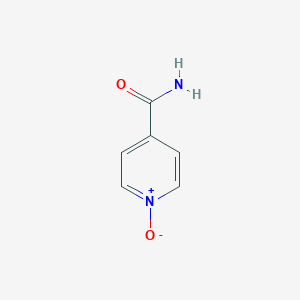



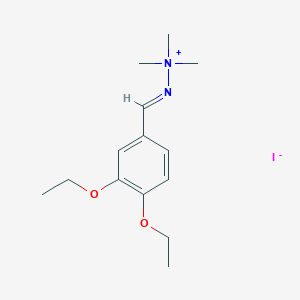
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)
